9-allyl-2-(4-bromophenyl)-9H-imidazo[1,2-a]benzimidazole
Overview
Description
“9-allyl-2-(4-bromophenyl)-9H-imidazo[1,2-a]benzimidazole” is a benzimidazole derivative. Benzimidazoles are nitrogen-containing heterocyclic organic compounds that are bicyclic, with fused benzene and imidazole rings . They are known to play a significant role in medicinal chemistry due to their wide spectrum of biological activity .
Synthesis Analysis
Benzimidazole derivatives can be synthesized through various methods. One common method involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . Another study reported the synthesis of benzimidazole derivatives through sonochemistry, which required shorter reaction times for completion (8–30 min) and occurred in high yields (92–95%) .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques such as 1H-NMR, UV–Vis spectroscopy, and single-crystal X-ray diffraction . The structure of benzimidazole itself consists of two nitrogen atoms with amphoteric nature, possessing both acidic and basic characteristics .Chemical Reactions Analysis
Benzimidazole derivatives exhibit a wide range of chemical reactions due to their electron-rich environment, structural features, and binding potency of various therapeutic targets . The reactions they undergo are often dependent on the substitution pattern around the nucleus .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be influenced by various factors such as solvent-dependency, concentration-dependency, and aggregation effect in aqueous solution .Mechanism of Action
Safety and Hazards
Future Directions
Benzimidazole derivatives continue to be a focus of research due to their therapeutic potential. Future research may involve the design of more selective, potent, and multi-target anticancer benzimidazole-based compounds . Additionally, green chemistry approaches to the synthesis of these compounds are being explored to address environmental concerns .
Properties
IUPAC Name |
2-(4-bromophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3/c1-2-11-21-16-5-3-4-6-17(16)22-12-15(20-18(21)22)13-7-9-14(19)10-8-13/h2-10,12H,1,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGXFWGGGHKHBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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